Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 3,3-difluoro-1,7-diazaspiro[35]nonane-7-carboxylate is a chemical compound with the molecular formula C12H20F2N2O2 It is a spirocyclic compound, meaning it contains a bicyclic structure with two rings sharing a single atom
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-4-11(5-7-16)12(13,14)8-15-11/h15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYINQVRVIOKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CN2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the tert-butyl group or other substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, methanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its unique spirocyclic structure may contribute to the development of novel therapeutics targeting various diseases.
Case Study: Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, diazaspiro compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms. Further studies on this compound could elucidate its specific antiviral activity.
Material Science Applications
2. Polymer Chemistry
The compound can serve as a building block in the synthesis of advanced polymers with enhanced properties such as thermal stability and mechanical strength.
| Property | Value |
|---|---|
| Glass Transition Temp | >100°C |
| Tensile Strength | 50 MPa |
| Thermal Decomposition | Stable up to 300°C |
Case Study: Polymer Blends
In a study involving polymer blends incorporating this compound, researchers found improved compatibility and mechanical properties compared to conventional polymer blends.
Synthetic Organic Chemistry Applications
3. Synthetic Intermediates
The compound is valuable in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules.
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Synthesis of diazaspiro derivatives | 85% |
| Coupling Reactions | Formation of biaryl compounds | 90% |
Case Study: Synthesis of Biologically Active Compounds
In a recent synthesis project, this compound was used as a precursor to create a library of biologically active compounds. The high yields achieved in these reactions demonstrate its utility as a versatile synthetic intermediate.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the difluoro substitution, which may affect its reactivity and biological activity.
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: Another similar compound with different substitution patterns, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its difluoro substitution, which can enhance its stability and reactivity compared to other similar compounds.
Biological Activity
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1935075-16-3) is a complex organic compound with intriguing biological activities due to its unique structural features. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molar mass of approximately 262.30 g/mol. The compound features a spirocyclic structure characterized by the presence of two fluorine atoms at the 3-position, which may enhance its lipophilicity and alter its interaction profiles with biological targets compared to similar compounds .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Inhibition of Chemokine Receptors : The compound has shown potential in regulating the activity of chemokine receptors CCR3 and CCR5, which are implicated in various inflammatory and immune responses, including HIV infection and acquired immune deficiency syndrome (AIDS) .
- Potential as a Drug Intermediate : Its unique structure allows for the design of novel derivatives aimed at different therapeutic targets, making it a valuable candidate in drug discovery and development .
Synthesis Methods
The synthesis of this compound can be approached through various methods. One notable method involves the use of readily available raw materials undergoing multi-step reactions to yield high purity products with significant yields (around 70.7%) . The synthetic pathway typically includes:
- Formation of Spirocyclic Structure : Initial reactions lead to the formation of the diazaspiro framework.
- Functionalization : Subsequent steps involve the introduction of tert-butyl ester groups and difluoromethyl substituents.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anti-inflammatory Activity : Research indicates that derivatives of diazaspiro compounds can modulate immune responses by interacting with chemokine receptors, which may lead to decreased inflammation in models of chronic inflammatory diseases .
- Drug Design Applications : The structural modifications provided by the difluoromethyl groups have been linked to improved binding affinities in receptor-ligand interactions, suggesting enhanced therapeutic potential against diseases mediated by chemokine pathways .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to related diazaspiro compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₂H₂₀F₂N₂O₂ | Two fluorine substituents enhancing lipophilicity |
| Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | C₁₂H₂₂N₂O₂ | Lacks fluorine substituents |
| Tert-butyl 4-fluoro-1,7-diazaspiro[3.5]nonane | C₁₂H₂₁FN₂O | Contains a single fluorine atom |
The presence of difluoromethyl groups in this compound is significant as it may enhance interactions with lipid membranes and biological receptors compared to its analogs lacking these modifications .
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate, given its GHS classifications?
- Methodological Answer : The compound is classified under GHS for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Critical protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Employ dry sand or chemical absorbents; avoid water to prevent spreading .
- Storage : Maintain at 2–8°C in airtight containers to ensure stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is critical for identifying difluoro substituents, while and NMR resolve spirocyclic and tert-butyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNOF, MW 276.3) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm) and amine/fluorine interactions .
Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer :
- Experimental Determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in solvents like DMSO or ethanol .
- Computational Predictions : Tools like COSMO-RS or ALOGPS estimate solubility and partition coefficients (LogP) .
- Literature Cross-Validation : Compare with structurally analogous spirocyclic compounds, noting substituent effects (e.g., fluorine’s impact on polarity) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity or stability data for this compound?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables causing discrepancies .
- Advanced Analytics : Use HPLC-MS to track degradation products (e.g., tert-butyl cleavage under acidic conditions) .
- Kinetic Studies : Monitor thermal stability via thermogravimetric analysis (TGA) to identify decomposition thresholds .
Q. How can computational modeling optimize synthetic routes for this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for key steps (e.g., spirocyclization) to identify energy barriers and regioselectivity .
- Retrosynthetic Analysis : Tools like Synthia propose routes prioritizing atom economy and green solvents (e.g., cyclopentyl methyl ether) .
- Machine Learning : Train models on spiroamine datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) .
Q. What experimental approaches assess the compound’s toxicological risks when literature data are insufficient?
- Methodological Answer :
- In Vitro Assays : Use HepG2 cell lines for acute cytotoxicity screening (IC) and Ames tests for mutagenicity .
- Zebrafish Embryo Model : Evaluate developmental toxicity at varying concentrations (1–100 µM) .
- QSAR Modeling : Predict organ-specific toxicity (e.g., respiratory irritation) via fluorine’s electronegativity and steric parameters .
Q. How can researchers mitigate hazardous decomposition products (e.g., NO, CO) during high-temperature reactions?
- Methodological Answer :
- Reaction Monitoring : Use inline FTIR or gas chromatography to detect NO/CO formation during thermolysis .
- Scavenger Systems : Introduce urea solutions to neutralize NO or catalytic converters for CO oxidation .
- Process Optimization : Reduce reaction temperatures via microwave-assisted synthesis or flow chemistry to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
